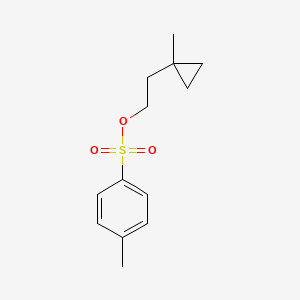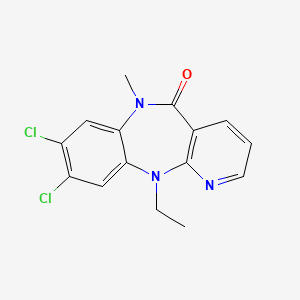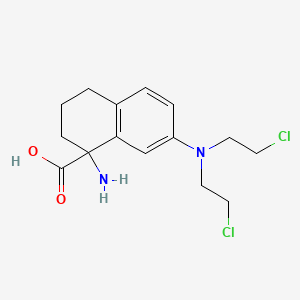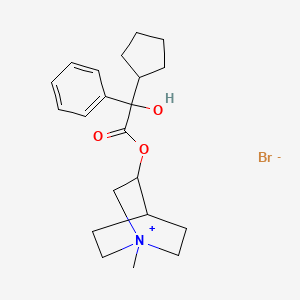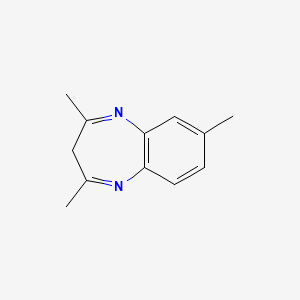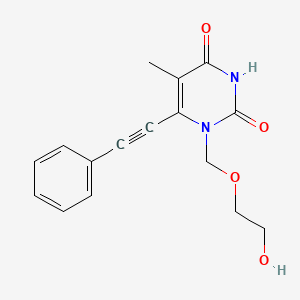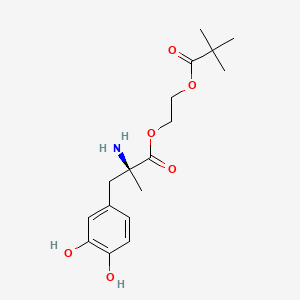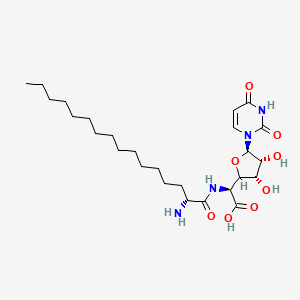
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of L-Tyrosine with an appropriate alcohol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects, including its use as a prodrug to enhance the bioavailability of L-Tyrosine.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester involves its conversion to L-Tyrosine in the body. This conversion allows it to participate in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but with a methyl ester group instead of the 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester group.
L-DOPA: A precursor to dopamine, similar in its role in neurotransmitter synthesis.
N-Acetyl-L-Tyrosine: Another derivative of L-Tyrosine with different pharmacokinetic properties.
Uniqueness
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is unique due to its specific ester group, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
90146-17-1 |
|---|---|
Formule moléculaire |
C17H25NO6 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H25NO6/c1-16(2,3)14(21)23-7-8-24-15(22)17(4,18)10-11-5-6-12(19)13(20)9-11/h5-6,9,19-20H,7-8,10,18H2,1-4H3/t17-/m0/s1 |
Clé InChI |
UTPGTTGOWOJSHU-KRWDZBQOSA-N |
SMILES isomérique |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OCCOC(=O)C(C)(C)C)N |
SMILES canonique |
CC(C)(C)C(=O)OCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




